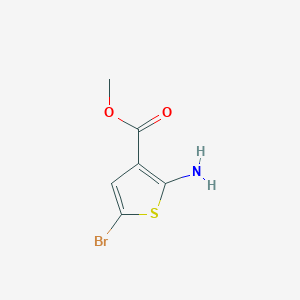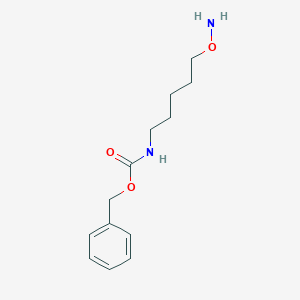
Undecafluoro(trifluoromethoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecafluoro(trifluoromethoxy)cyclohexane is a fluorinated organic compound with the molecular formula C₇F₁₄O. It is characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, which is further substituted with eleven fluorine atoms. This compound is known for its unique chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecafluoro(trifluoromethoxy)cyclohexane typically involves the introduction of fluorine atoms into the cyclohexane ring and the trifluoromethoxy group. One common method is the direct fluorination of cyclohexane derivatives using elemental fluorine or fluorinating agents under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced fluorination techniques can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Undecafluoro(trifluoromethoxy)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of partially fluorinated cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ketones, and various substituted cyclohexane derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Undecafluoro(trifluoromethoxy)cyclohexane has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated groups on biological systems.
Industry: It is employed in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which undecafluoro(trifluoromethoxy)cyclohexane exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and stability, affecting its interactions with enzymes, receptors, and other biomolecules. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
Hexadecafluoroethylcyclohexane: Another highly fluorinated cyclohexane derivative with similar properties.
Perfluorocyclohexane: A fully fluorinated cyclohexane compound used in various industrial applications.
Uniqueness
Undecafluoro(trifluoromethoxy)cyclohexane is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in specialized applications .
Properties
CAS No. |
4943-06-0 |
|---|---|
Molecular Formula |
C7F14O |
Molecular Weight |
366.05 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethoxy)cyclohexane |
InChI |
InChI=1S/C7F14O/c8-1(9)2(10,11)4(14,15)6(18,22-7(19,20)21)5(16,17)3(1,12)13 |
InChI Key |
YXCACLPYCBOASG-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)
![[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)
![2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B12078560.png)
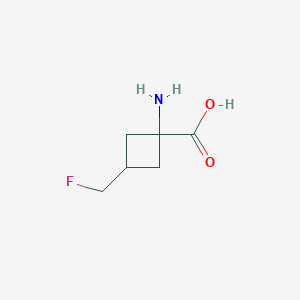

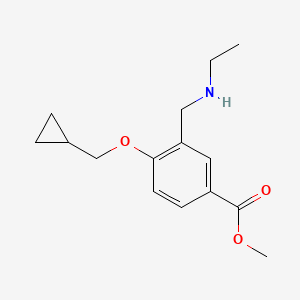
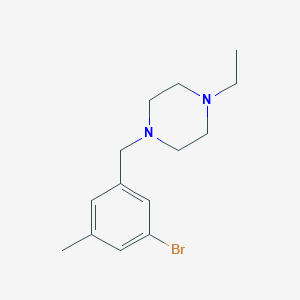

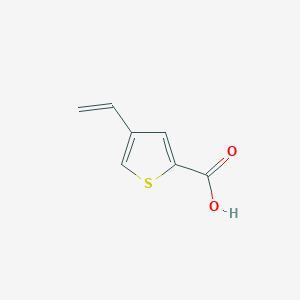
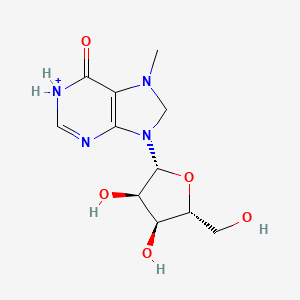
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B12078620.png)
